4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Description
4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s fluorophenyl and phenethyl groups likely contribute to its binding affinity for CDK2 .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By disrupting the cell cycle, the compound can inhibit the proliferation of cells, particularly cancer cells . This can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
For instance, they often have a molecular weight less than 400 and a ClogP value less than 4, which are favorable properties for drug-likeness and bioavailability .
Result of Action
The compound’s inhibition of CDK2 leads to significant alterations in cell cycle progression . This can result in the arrest of the cell cycle and the induction of apoptosis in cells, particularly in cancer cells where CDK2 is often overexpressed . This makes the compound a potential candidate for cancer treatment .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound may affect its binding affinity for its target, potentially decreasing its antitubercular activity . Additionally, the presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDHXZWEWUAMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.